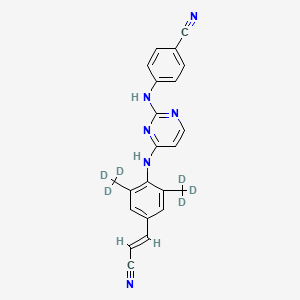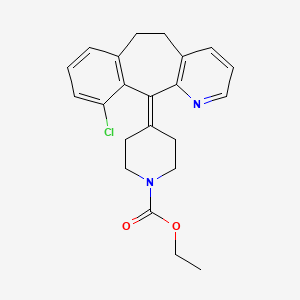
8-脱氯-10-氯洛拉他定
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Dechloro-10-chloro Loratadine is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergies. This compound is one of the impurities or metabolites of Loratadine, which is a non-sedating histamine H1-receptor antagonist.
科学研究应用
8-Dechloro-10-chloro Loratadine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Loratadine formulations.
Biology: Investigated for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic applications.
Industry: Used in the development and quality control of pharmaceutical products containing Loratadine.
作用机制
Target of Action
8-Dechloro-10-chloro Loratadine is an impurity of Loratadine , which is a second-generation antihistamine . The primary target of Loratadine is the H1 histamine receptor . These receptors play a crucial role in allergic reactions, and blocking them can help manage symptoms of allergic rhinitis and other allergic conditions .
Mode of Action
Loratadine, and by extension 8-Dechloro-10-chloro Loratadine, exerts its effect by targeting H1 histamine receptors . By binding to these receptors, it prevents histamine from attaching and causing allergic symptoms. This results in a reduction of symptoms such as sneezing, itching, watery eyes, and runny nose associated with allergic reactions .
Biochemical Pathways
Loratadine is known to inhibit the binding of histamine to H1 receptors, thereby preventing the typical allergic response .
Pharmacokinetics
Loratadine is extensively metabolized in the body to produce active metabolites . The body’s exposure to these active metabolites is much higher than to the prodrug with Loratadine . These metabolites are widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .
Result of Action
Loratadine acts as a selective antagonist of the H1 histamine receptor, reducing the symptoms of allergic reactions .
生化分析
Biochemical Properties
It is known that Loratadine, the parent compound, interacts with histamine H1-receptors in the body
Cellular Effects
Loratadine has been shown to have antineoplastic effects in lung cancer cells, inducing apoptosis and reducing epithelial-mesenchymal transition
Molecular Mechanism
Loratadine is known to be a nonsedating-type histamine H1-receptor antagonist
Metabolic Pathways
Loratadine is known to be metabolized by several cytochrome P450 enzymes, including CYP3A4, CYP2D6, CYP1A1, and CYP2C19
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Dechloro-10-chloro Loratadine involves several steps. One common method includes the following steps :
Dissolution: Crude Loratadine is dissolved in an appropriate organic solvent.
Adsorption: Active carbon is added to adsorb impurities, followed by heating, stirring, and filtering to obtain primarily-purified Loratadine.
Concentration: The solution is concentrated and loaded onto a macroporous absorption resin column.
Elution: The column is washed with purified water and eluted with 50% isopropyl alcohol containing 0.01 mol/L hydrochloric acid.
Crystallization: The eluent is collected, and the pH is adjusted with an alkaline solution. The solution is then cooled for crystallization, centrifuged, washed, and dried to obtain trebly-purified Loratadine.
Industrial Production Methods
Industrial production of 8-Dechloro-10-chloro Loratadine follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield .
化学反应分析
Types of Reactions
8-Dechloro-10-chloro Loratadine undergoes various chemical reactions, including:
Oxidation: Likely to occur in the piperidine and cycloheptane rings.
Reduction: Can be reduced under specific conditions to form different derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution can result in various functionalized compounds .
相似化合物的比较
Similar Compounds
Loratadine: The parent compound, used widely as an antihistamine.
Desloratadine: A major active metabolite of Loratadine with similar antihistaminic properties.
8-Dechloro-10-chloro Desloratadine: Another derivative with similar chemical structure and properties.
Uniqueness
8-Dechloro-10-chloro Loratadine is unique due to its specific chemical modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. This uniqueness makes it valuable for research and development in pharmaceutical sciences.
属性
IUPAC Name |
ethyl 4-(15-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-13-10-16(11-14-25)20-19-15(5-3-7-18(19)23)8-9-17-6-4-12-24-21(17)20/h3-7,12H,2,8-11,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASLTRDXLVUPHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC=C3Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
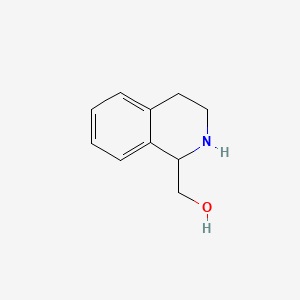
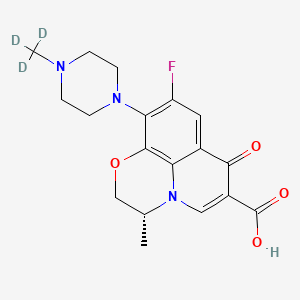
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B584769.png)

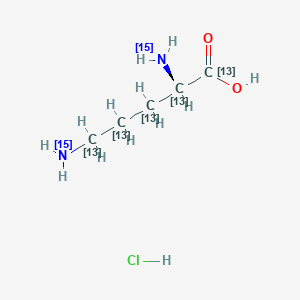
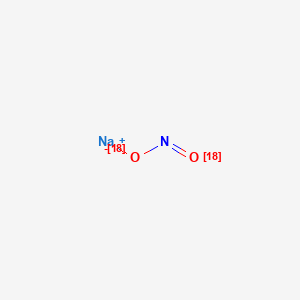
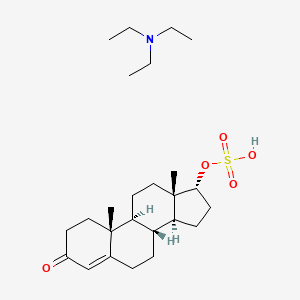
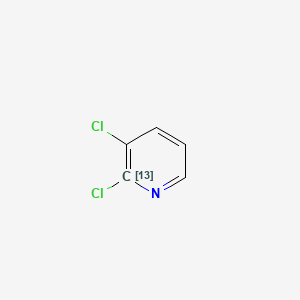
![(2S,3S,4S,5R,6S)-6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B584785.png)
